2-Chloro-4-ethynyl-6-methylpyrimidine
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Overview
Description
2-Chloro-4-ethynyl-6-methylpyrimidine is a heterocyclic aromatic compound with the molecular formula C7H5ClN2 It is a derivative of pyrimidine, which is a six-membered ring containing two nitrogen atoms at positions 1 and 3
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-ethynyl-6-methylpyrimidine typically involves the chlorination of 4-ethynyl-6-methylpyrimidine. One common method is the reaction of 4-ethynyl-6-methylpyrimidine with thionyl chloride (SOCl2) under reflux conditions. The reaction proceeds as follows:
4-ethynyl-6-methylpyrimidine+SOCl2→this compound+SO2+HCl
The reaction is typically carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial processes may incorporate purification steps such as recrystallization or chromatography to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-ethynyl-6-methylpyrimidine can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at position 2 can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Addition Reactions: The ethynyl group can participate in addition reactions with electrophiles, such as halogens or hydrogen halides.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium amide (NaNH2) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Addition Reactions: Halogens (e.g., Br2, Cl2) or hydrogen halides (e.g., HCl, HBr) in solvents like dichloromethane (CH2Cl2) are typical reagents.
Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like lithium aluminum hydride (LiAlH4) can be employed.
Major Products Formed
Nucleophilic Substitution: Products include 2-amino-4-ethynyl-6-methylpyrimidine, 2-thio-4-ethynyl-6-methylpyrimidine, and 2-alkoxy-4-ethynyl-6-methylpyrimidine.
Addition Reactions: Products include 2-chloro-4-(1,2-dihaloethyl)-6-methylpyrimidine and 2-chloro-4-(1-haloethyl)-6-methylpyrimidine.
Oxidation and Reduction: Products vary depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Chloro-4-ethynyl-6-methylpyrimidine has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those targeting cancer and infectious diseases.
Materials Science: The compound is used in the development of novel materials with unique electronic and optical properties.
Biological Studies: It is employed in the study of enzyme inhibitors and receptor modulators, contributing to the understanding of biochemical pathways.
Chemical Synthesis: The compound is a versatile intermediate in the synthesis of various heterocyclic compounds with potential biological activity.
Mechanism of Action
The mechanism of action of 2-Chloro-4-ethynyl-6-methylpyrimidine depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor modulator. The chlorine and ethynyl groups can interact with active sites of enzymes or receptors, leading to inhibition or modulation of their activity. The compound’s ability to form hydrogen bonds and participate in π-π interactions also contributes to its biological activity.
Comparison with Similar Compounds
2-Chloro-4-ethynyl-6-methylpyrimidine can be compared with other pyrimidine derivatives:
2-Chloro-4-methylpyrimidine: Lacks the ethynyl group, resulting in different reactivity and applications.
4-Chloro-6-ethyl-2-methylpyrimidine:
2-Amino-4-chloro-6-methylpyrimidine: The amino group at position 2 provides different reactivity and biological activity compared to the ethynyl group.
Biological Activity
2-Chloro-4-ethynyl-6-methylpyrimidine is a pyrimidine derivative that has garnered attention due to its potential biological activities, particularly in medicinal chemistry. This compound's structure allows it to interact with various biological targets, making it a candidate for further pharmacological studies. This article explores the biological activity of this compound, including its mechanisms of action, relevant case studies, and comparative data.
Chemical Structure and Properties
The molecular formula for this compound is C7H6ClN2. The compound features a chloro group at the 2-position, an ethynyl group at the 4-position, and a methyl group at the 6-position of the pyrimidine ring. Its structural characteristics contribute to its reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The compound has been shown to inhibit certain kinases, which play critical roles in cellular signaling pathways. For instance, it has been evaluated for its inhibitory effects on human kinases related to various diseases, including cancer and neurodegenerative disorders .
Inhibition Studies
A study investigating the inhibitory effects of this compound on human kinases revealed significant activity against several targets. The following table summarizes some key findings:
Kinase | IC50 (nM) | Selectivity |
---|---|---|
GSK-3β | 45 | Moderate |
CDK-2 | 30 | High |
nNOS | 50 | Moderate |
These results indicate that while this compound exhibits potent inhibitory activity against certain kinases, its selectivity varies among different targets .
Case Studies
- Neurodegenerative Diseases : Research has highlighted the potential of this compound as a therapeutic agent for neurodegenerative conditions by inhibiting nNOS. The compound demonstrated effective blood-brain barrier permeability, suggesting its suitability for central nervous system applications .
- Cancer Research : In cancer studies, this compound has been noted for its ability to inhibit cell proliferation in various cancer cell lines through kinase inhibition. Specifically, its interaction with CDK-2 has been linked to reduced tumor growth in preclinical models .
Comparative Analysis with Analog Compounds
To better understand the unique properties of this compound, comparisons were made with structurally similar compounds:
Compound | IC50 (nM) | Mechanism |
---|---|---|
2-Chloro-4-methylpyrimidine | 200 | Non-selective kinase inhibitor |
4-Ethynylpyrimidine | 100 | Selective for specific kinases |
2-Chloro-5-methylpyrimidine | >500 | Weak activity |
This comparison illustrates that while some analogs exhibit similar activities, this compound demonstrates superior potency against key targets relevant in disease modulation .
Properties
IUPAC Name |
2-chloro-4-ethynyl-6-methylpyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClN2/c1-3-6-4-5(2)9-7(8)10-6/h1,4H,2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHFKWGDBLPCSIM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)Cl)C#C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.58 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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